molecular formula C14H28N4O4S B7340524 1-[(3R)-1-(dimethylsulfamoyl)piperidin-3-yl]-3-(3-ethoxycyclobutyl)urea

1-[(3R)-1-(dimethylsulfamoyl)piperidin-3-yl]-3-(3-ethoxycyclobutyl)urea

Cat. No.: B7340524
M. Wt: 348.46 g/mol
InChI Key: DZWNOPMHIALROL-PNESKVBLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3R)-1-(dimethylsulfamoyl)piperidin-3-yl]-3-(3-ethoxycyclobutyl)urea, also known as BAY 41-2272, is a potent and selective activator of soluble guanylyl cyclase (sGC) that has been extensively studied for its potential therapeutic applications. This molecule has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

1-[(3R)-1-(dimethylsulfamoyl)piperidin-3-yl]-3-(3-ethoxycyclobutyl)urea 41-2272 activates sGC, which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that regulates various physiological processes such as smooth muscle relaxation, platelet aggregation, and neurotransmission. This compound 41-2272 binds to the heme group of sGC, causing a conformational change that increases the catalytic activity of the enzyme.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have a wide range of biochemical and physiological effects. It has been shown to have a vasodilatory effect on smooth muscle cells, which can reduce blood pressure and improve blood flow. Additionally, this compound 41-2272 has been shown to have anti-inflammatory effects, which can reduce inflammation and pain. Furthermore, this compound 41-2272 has been shown to have anti-tumor effects, which can inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(3R)-1-(dimethylsulfamoyl)piperidin-3-yl]-3-(3-ethoxycyclobutyl)urea 41-2272 in lab experiments include its potency and selectivity for sGC, its well-documented synthesis method, and its wide range of biochemical and physiological effects. However, the limitations of using this compound 41-2272 in lab experiments include its potential toxicity and the need for careful dosing and monitoring.

Future Directions

There are several future directions for research on 1-[(3R)-1-(dimethylsulfamoyl)piperidin-3-yl]-3-(3-ethoxycyclobutyl)urea 41-2272. One potential direction is to explore its potential therapeutic applications in other disease models, such as cardiovascular disease and neurological disorders. Additionally, further research is needed to understand the mechanisms underlying its anti-inflammatory and anti-tumor effects. Furthermore, modifications to the synthesis method may improve the yield and efficiency of the process, making this compound 41-2272 more accessible for research and potential therapeutic use.

Synthesis Methods

The synthesis of 1-[(3R)-1-(dimethylsulfamoyl)piperidin-3-yl]-3-(3-ethoxycyclobutyl)urea 41-2272 involves several steps, including the preparation of the piperidine intermediate, the introduction of the dimethylsulfamoyl group, and the coupling of the cyclobutyl urea moiety. The final product is obtained through purification and isolation steps. The synthesis of this compound 41-2272 has been extensively documented in the scientific literature, and several modifications have been proposed to improve the yield and efficiency of the process.

Scientific Research Applications

1-[(3R)-1-(dimethylsulfamoyl)piperidin-3-yl]-3-(3-ethoxycyclobutyl)urea 41-2272 has been extensively studied for its potential therapeutic applications in various disease models. It has been shown to have a vasodilatory effect on smooth muscle cells, making it a potential candidate for the treatment of pulmonary hypertension. Additionally, this compound 41-2272 has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma. Furthermore, this compound 41-2272 has been shown to have anti-tumor effects, making it a potential candidate for the treatment of cancer.

Properties

IUPAC Name

1-[(3R)-1-(dimethylsulfamoyl)piperidin-3-yl]-3-(3-ethoxycyclobutyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N4O4S/c1-4-22-13-8-12(9-13)16-14(19)15-11-6-5-7-18(10-11)23(20,21)17(2)3/h11-13H,4-10H2,1-3H3,(H2,15,16,19)/t11-,12?,13?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWNOPMHIALROL-PNESKVBLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1)NC(=O)NC2CCCN(C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1CC(C1)NC(=O)N[C@@H]2CCCN(C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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